REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([Br:12])[C:3]=1O.CCN(CC)CC.O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Na+].[I-:37]>C(Cl)Cl.CN(C=O)C.CCOCC>[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([Br:12])[C:3]=1[I:37] |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1C)[N+](=O)[O-])Br)O
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirring 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with H2O
|
Type
|
WASH
|
Details
|
The organic layer was washed 1× with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
Without further purification
|
Type
|
CUSTOM
|
Details
|
the resulting black oil, obtained
|
Type
|
CUSTOM
|
Details
|
after removal of the volatiles under vacuum
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
WASH
|
Details
|
washed 2× with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
the residue, obtained
|
Type
|
CUSTOM
|
Details
|
after removal of the volatiles under vacuum
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel using 2-5% EtOAc/hexane as an eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C1I)Br)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |